![molecular formula C24H17N3O3S B5858537 3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5858537.png)
3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid, also known as PQCB, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. PQCB is a member of the quinoline family of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid is not fully understood. However, it is believed that this compound exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The fluorescent properties of this compound are believed to be due to its ability to chelate metal ions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to chelate metal ions, which makes it a potential candidate for use as a fluorescent probe.
实验室实验的优点和局限性
One of the main advantages of 3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid is its broad spectrum of antimicrobial activity. It has been shown to be effective against a wide range of bacterial and fungal strains. Additionally, this compound has been shown to exhibit potential anticancer activity, making it a promising candidate for further study. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry.
未来方向
There are several future directions for the study of 3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Another potential direction is the investigation of this compound as a potential drug candidate for the treatment of bacterial and fungal infections, as well as cancer. Overall, the potential applications of this compound in various fields of scientific research make it a promising candidate for further study.
合成方法
The synthesis of 3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-phenyl-4-quinolinylcarboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with thiourea to form the corresponding thiourea derivative. The final step involves the reaction of the thiourea derivative with 3-aminobenzoic acid to produce this compound.
科学研究应用
3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal strains. This compound has also been investigated for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
3-[(2-phenylquinoline-4-carbonyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c28-22(27-24(31)25-17-10-6-9-16(13-17)23(29)30)19-14-21(15-7-2-1-3-8-15)26-20-12-5-4-11-18(19)20/h1-14H,(H,29,30)(H2,25,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILOWMLWNVHPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5858459.png)
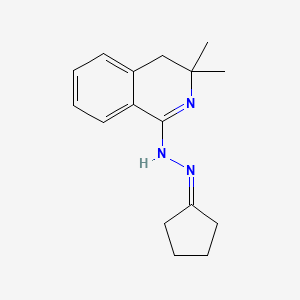
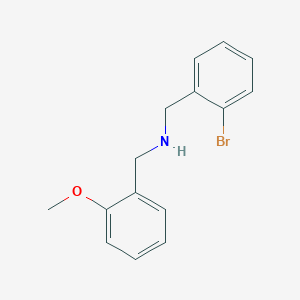
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazone]](/img/structure/B5858487.png)
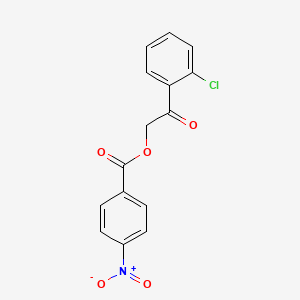
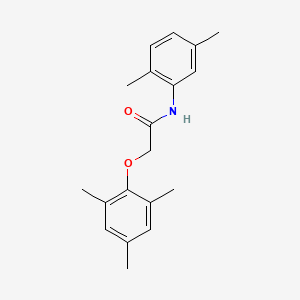
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)
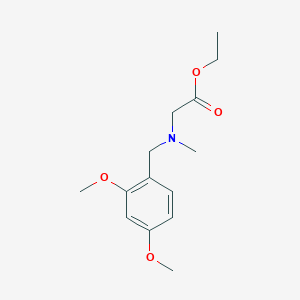
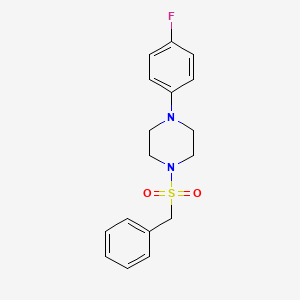
![3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)


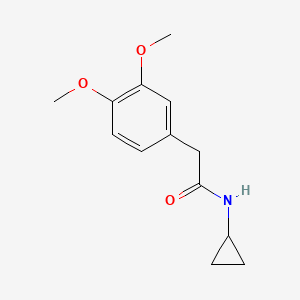
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5858566.png)